5-Fluoro-4-methyl-2-nitrobenzoic acid

Übersicht

Beschreibung

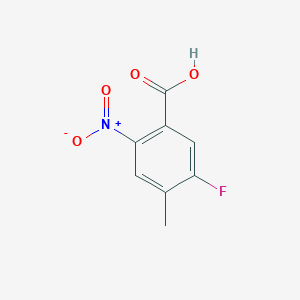

5-Fluoro-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Fluoro-4-methyl-2-nitrobenzoic acid can be synthesized through the nitration of 5-fluoro-4-methyltoluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. A representative method involves reacting the compound with methanol in the presence of sulfuric acid at elevated temperatures.

Reaction Details :

-

Reagents : Methanol, sulfuric acid (H₂SO₄)

-

Conditions : 65°C for 4 hours, followed by 3 hours with molecular sieves

-

Product : Methyl ester derivative (e.g., methyl 2-chloro-4-fluoro-5-nitrobenzoate in analogous systems)

Mechanism :

The carboxylic acid reacts with methanol via acid-catalyzed nucleophilic acyl substitution, forming the ester. Molecular sieves absorb water to drive the equilibrium toward product formation.

Decarboxylative Cross-Coupling

This reaction involves catalytic decarboxylation of the carboxylate salt followed by cross-coupling with electrophiles. A dual-metal catalyst system is employed:

-

Radical Decarboxylation : One metal catalyst initiates radical decarboxylation of the carboxylate.

-

Cross-Coupling : A second metal catalyst facilitates two-electron processes for C-C bond formation with substrates like bromobenzene.

Reaction Details :

-

Reagents : Transition metal catalysts (e.g., palladium or copper complexes), electrophiles (e.g., bromobenzene)

-

Conditions : Optimized temperature and solvent systems (exact details vary by catalyst pair)

-

Product : Biphenyl derivatives (e.g., 2-nitro-5-fluoro-3',4'-dichlorobiphenyl in analogous systems)

Mechanism :

The carbox

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

The synthesis of 5-Fluoro-4-methyl-2-nitrobenzoic acid typically involves the nitration of 5-fluoro-4-methylbenzoic acid using fuming nitric acid in the presence of concentrated sulfuric acid. This method yields the desired nitro compound efficiently. The compound is characterized by its yellow solid form and has been documented to exhibit specific physicochemical properties that make it suitable for various applications.

Medicinal Chemistry Applications

-

Anticancer Activity :

Recent studies have indicated that derivatives of nitrobenzoic acids, including this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown effectiveness against cancer cell lines by inhibiting key metabolic pathways involved in tumor growth. A notable case study demonstrated that modifications in the nitro group significantly enhanced the cytotoxicity of related compounds against pancreatic cancer cells . -

Enzyme Inhibition :

The compound has been explored as a potential inhibitor of specific enzymes involved in cancer metabolism. Research has shown that derivatives can inhibit poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

Material Science Applications

-

Polymer Chemistry :

This compound has been utilized as a building block in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve performance characteristics, making it suitable for applications in coatings and adhesives. -

Antimicrobial Activity :

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness against pathogens such as Escherichia coli and Bacillus cereus, suggesting potential applications in developing antibacterial agents .

Case Study 1: Anticancer Activity

A study focused on the synthesis of several nitrobenzoic acid derivatives, including this compound, evaluated their cytotoxic effects on pancreatic cancer cell lines. The results indicated that certain modifications to the nitro group enhanced anticancer activity significantly compared to unmodified counterparts.

Case Study 2: Enzyme Inhibition

Research involving the inhibition of PARP by derivatives of this compound revealed that these compounds could effectively sensitize cancer cells to DNA-damaging agents. The study highlighted structure-activity relationships that could guide future drug design efforts targeting similar pathways.

Table 1: Summary of Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | X µg/mL |

| This compound | Bacillus cereus | Y µg/mL |

Table 2: Anticancer Efficacy

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Pancreatic Cancer | Z µM |

Wirkmechanismus

The mechanism of action of 5-fluoro-4-methyl-2-nitrobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Fluoro-2-methyl-5-nitrobenzoic acid

- 5-Fluoro-2-nitrobenzoic acid

- 2-Fluoro-5-nitrobenzoic acid

Uniqueness

5-Fluoro-4-methyl-2-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a nitro group on the aromatic ring enhances its reactivity and potential for diverse applications compared to similar compounds .

Biologische Aktivität

5-Fluoro-4-methyl-2-nitrobenzoic acid (FMNBA) is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemical research.

FMNBA can be synthesized through various chemical methods, including the nitration of 5-fluoro-4-methyltoluene. The synthesis often involves the use of strong nitrating agents such as fuming nitric acid and concentrated sulfuric acid, which facilitate the introduction of the nitro group into the aromatic system . The compound is known to undergo several chemical reactions, such as:

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The fluorine atom can be replaced by other nucleophiles.

- Esterification : The carboxylic acid group can react with alcohols to form esters.

These reactions are essential for developing derivatives with enhanced biological activity.

FMNBA has been identified as a potential inhibitor of p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in various cellular processes, including inflammation and stress response. The inhibition of p38α MAPK could lead to therapeutic applications in conditions such as cancer and autoimmune diseases.

Enzyme Inhibition Studies

Research indicates that FMNBA and its derivatives may exhibit significant enzyme inhibition properties. For instance, studies have shown that compounds derived from FMNBA can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles conducive to cancer cell apoptosis .

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation : A study demonstrated that FMNBA derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through the activation of caspase pathways .

- Structure-Activity Relationship (SAR) Analysis : Research focusing on the SAR of FMNBA revealed that modifications on the nitro and fluorine substituents significantly affect biological activity. For example, alterations in the position or nature of substituents led to variations in potency against specific kinases .

- Potential for Drug Development : Due to its structural features and biological activity, FMNBA serves as a valuable scaffold for developing new therapeutic agents targeting MAPK pathways. Its derivatives are being explored for their potential use in treating inflammatory diseases and cancers .

Data Tables

Eigenschaften

IUPAC Name |

5-fluoro-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFQWWSEJHPZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.